tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biological Activity
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈Cl₂N₂O₃. Its structure includes a pyrrolidine ring substituted with a tert-butyl group and a dichlorobenzyl amine moiety, contributing to its biological properties.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound could potentially inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase, which is significant in Alzheimer's disease treatment.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : The presence of hydroxyl groups suggests potential anti-inflammatory activity by modulating pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies relevant to the biological activity of related compounds:
Case Studies
Several case studies have explored the effects of related compounds on biological systems:
- Neuroprotective Effects : A study investigating the protective effects against amyloid beta (Aβ) toxicity demonstrated that similar compounds could significantly reduce neuronal death in vitro by modulating inflammatory responses and oxidative stress markers .
- In Vivo Studies : Research involving animal models showed that administration of compounds with similar structures resulted in improved cognitive functions and reduced markers of neuroinflammation when compared to control groups treated with standard neuroprotective agents .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics of these compounds revealed that modifications in their structure could enhance bioavailability and therapeutic efficacy in treating neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 3-[(2,4-dichlorophenyl)methylamino]-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVTVSWRFPUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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